molecular formula C11H10FN5 B6270730 1-(4-fluorophenyl)-5-hydrazinyl-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 2551116-77-7

1-(4-fluorophenyl)-5-hydrazinyl-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B6270730
CAS No.: 2551116-77-7
M. Wt: 231.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-5-hydrazinyl-3-methyl-1H-pyrazole-4-carbonitrile is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. The presence of a fluorophenyl group and a hydrazinyl group in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-5-hydrazinyl-3-methyl-1H-pyrazole-4-carbonitrile typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a fluorophenyl group, which can be done using electrophilic aromatic substitution reactions.

    Addition of the hydrazinyl group: The hydrazinyl group can be introduced by reacting the intermediate compound with hydrazine or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-5-hydrazinyl-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted pyrazole derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-5-hydrazinyl-3-methyl-1H-pyrazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-hydrazinyl-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile: Lacks the hydrazinyl group but shares the fluorophenyl and pyrazole core structure.

    5-hydrazinyl-3-methyl-1H-pyrazole-4-carbonitrile: Lacks the fluorophenyl group but contains the hydrazinyl and pyrazole core structure.

    1-(4-chlorophenyl)-5-hydrazinyl-3-methyl-1H-pyrazole-4-carbonitrile: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

1-(4-fluorophenyl)-5-hydrazinyl-3-methyl-1H-pyrazole-4-carbonitrile is unique due to the presence of both the fluorophenyl and hydrazinyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity, stability, and potential biological activities compared to similar compounds.

Properties

CAS No.

2551116-77-7

Molecular Formula

C11H10FN5

Molecular Weight

231.2

Purity

86

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.